molecular formula C18H18O2 B6323449 (2E)-3-(4-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one CAS No. 1322900-47-9

(2E)-3-(4-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B6323449
CAS No.: 1322900-47-9
M. Wt: 266.3 g/mol
InChI Key: ZQEZCZKGBVWWRY-FMIVXFBMSA-N
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Description

(2E)-3-(4-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is a synthetic chalcone derivative, part of the 1,3-disubstituted prop-2-en-1-one family characterized by its α,β-unsaturated ketone functionality. This electrophilic enone structure is a key pharmacophore responsible for the diverse biological activities reported for this class of compounds . Chalcones are recognized for their anti-inflammatory properties, and related analogues have been identified as potent inhibitors of neutrophil-mediated inflammation . Such compounds can suppress the production of superoxide anions and the release of human neutrophil elastase—key mediators in inflammatory diseases—by targeting intracellular signaling pathways like MAPKs (Mitogen-Activated Protein Kinases) and Akt phosphorylation without showing cytotoxicity . Beyond inflammation, chalcones are extensively investigated as promising scaffolds in oncology research . Specific derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, including prostate cancer, by inducing p53-mediated cell cycle arrest and apoptosis at nanomolar concentrations . The antibacterial and antibiotic resistance-modifying potential of chalcones is also an emerging area of interest, as some have been shown to synergistically enhance the efficacy of conventional antibiotics against resistant bacterial strains . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-20-17-10-7-15(8-11-17)9-12-18(19)16-6-4-5-14(2)13-16/h4-13H,3H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEZCZKGBVWWRY-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Reaction Protocol

Reactants :

  • 3-Methylacetophenone (1 eq)

  • 4-Ethoxybenzaldehyde (1.1 eq)

Catalyst : 10–20% w/w NaOH or KOH
Solvent : Ethanol (95%), methanol, or aqueous ethanol
Temperature : 0–60°C (optimized at 25–30°C for E-selectivity)
Time : 2–6 hours

Mechanism :

  • Base deprotonates the ketone to form an enolate.

  • Enolate attacks the aldehyde carbonyl carbon.

  • β-Hydroxy ketone intermediate undergoes dehydration to yield the α,β-unsaturated product.

Optimization Parameters

ParameterRange TestedOptimal ValueImpact on Yield
Catalyst (NaOH)5–25% w/w15%Maximizes enolate formation without side reactions
Molar Ratio (Ketone:Aldehyde)1:0.9–1:1.21:1.05Minimizes unreacted ketone
Solvent PolarityEthanol vs. MethanolEthanolEnhances solubility of intermediates
Temperature0–70°C30°CBalances reaction rate and E-selectivity

Yield : 68–82% under optimal conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular collisions.

Procedure

  • Reactants : Same as traditional method.

  • Catalyst : 10% KOH.

  • Solvent : Solvent-free or minimal ethanol.

  • Microwave Power : 300–600 W.

  • Time : 5–15 minutes.

Results :

Power (W)Time (min)Yield (%)E:Z Ratio
300157492:8
450108195:5
60057893:7

Microwave methods achieve ~15% higher yields than conventional heating, with shorter reaction times.

Solvent-Free Mechanochemical Synthesis

Green chemistry approaches eliminate organic solvents, reducing environmental impact.

Grinding Technique

  • Reactants : Equimolar ketone and aldehyde.

  • Catalyst : 10% NaOH or K₂CO₃.

  • Equipment : Ball mill or mortar-pestle.

  • Time : 20–40 minutes.

Performance Metrics :

CatalystTime (min)Yield (%)Purity (HPLC)
NaOH307698.2
K₂CO₃406997.5

Mechanochemical synthesis avoids solvent purification steps, simplifying downstream processing.

Enzymatic Catalysis

Lipases and proteases catalyze chalcone formation under mild conditions, though yields are typically lower.

Immobilized Lipase B (Candida antarctica)

  • Solvent : tert-Butanol.

  • Temperature : 35°C.

  • Time : 24–48 hours.

  • Yield : 52–58%.

Advantages : High stereoselectivity (E:Z > 98:2), no base waste.
Limitations : Longer reaction times and enzyme cost.

Post-Synthesis Processing

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields 95% pure product.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) for analytical-grade material.

Analytical Characterization

TechniqueKey Data Points
¹H NMR δ 7.8–8.1 (d, J=15.6 Hz, CH=CH), 1.4 (t, OCH₂CH₃)
IR 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C)
HPLC Retention time: 6.8 min (C18 column)

Industrial-Scale Considerations

Continuous Flow Reactors

  • Throughput : 5–10 kg/day.

  • Catalyst : Heterogeneous NaOH/Al₂O₃.

  • Solvent Recovery : >90% ethanol recycled.

Cost Analysis

MethodCost ($/kg)Environmental Impact (E-factor)
Traditional1208.7
Microwave953.2
Mechanochemical1101.5

Chemical Reactions Analysis

Claisen-Schmidt Condensation

This reaction is the primary method for synthesizing chalcones. For the target compound, the synthesis involves:

  • Reactants : 3-Methylacetophenone and 4-ethoxybenzaldehyde.

  • Catalyst : Sodium hydroxide (NaOH) in ethanol .

  • Conditions : Room temperature or mild heating (40–50°C), yielding a 54% product under optimized industrial protocols .

Mechanism :

  • Base deprotonates the ketone to form an enolate.

  • Enolate attacks the aldehyde carbonyl carbon.

  • β-hydroxy ketone intermediate undergoes dehydration to form the α,β-unsaturated chalcone.

Oxidation Reactions

Chalcones with electron-donating groups (e.g., ethoxy) are susceptible to oxidation. Expected pathways include:

  • Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide at the α,β-unsaturated bond.

  • Carbonyl Oxidation : Strong oxidizing agents (e.g., KMnO₄) may cleave the double bond, yielding carboxylic acids.

Example Reaction :

Chalcone+H2O2Epoxide+H2O\text{Chalcone} + \text{H}_2\text{O}_2 \rightarrow \text{Epoxide} + \text{H}_2\text{O}

Reduction Reactions

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) in H₂ reduces the double bond to form a saturated ketone derivative.

  • Selective Reduction : NaBH₄ selectively reduces the carbonyl group to an alcohol.

Products :

Reaction TypeReagents/ConditionsMajor Product
Full HydrogenationH₂, Pd/C, ethanol1-(3-Methylphenyl)-3-(4-ethoxyphenyl)propan-1-one
Selective Carbonyl ReductionNaBH₄, methanolAllylic alcohol derivative

Electrophilic Aromatic Substitution (EAS)

The ethoxy and methyl groups activate the aromatic rings toward EAS. Common reactions include:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions relative to substituents.

  • Halogenation : Br₂/FeBr₃ adds bromine to the ortho/para positions.

Example :

Chalcone+Br2FeBr3Brominated chalcone+HBr\text{Chalcone} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{Brominated chalcone} + \text{HBr}

Reactivity Comparison with Analogues

CompoundKey Reaction DifferencesYield/Selectivity Notes
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one Higher yield in Claisen-Schmidt (54%) due to optimized base and solvent (NaOH/ethanol).Industrial scalability demonstrated .
1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-oneFaster oxidation due to stronger electron-donating methoxy group.Epoxidation dominates .

Mechanistic Insights

  • Steric Effects : The 3-methyl group hinders reactions at the ortho position of the first phenyl ring.

  • Electronic Effects : The ethoxy group enhances electron density on the second phenyl ring, favoring electrophilic attacks at para positions.

Scientific Research Applications

Antimicrobial Activity

Chalcones, including (2E)-3-(4-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacteria and fungi. The ethoxy group enhances the lipophilicity of the chalcone, potentially improving its interaction with microbial membranes.

Antioxidant Properties

Studies have shown that this compound possesses antioxidant properties. This characteristic is attributed to its ability to scavenge free radicals and inhibit oxidative stress in cells, which is crucial for preventing cellular damage and related diseases.

Anti-inflammatory Effects

Research indicates that chalcones can modulate inflammatory pathways. The compound has been shown to reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Cancer Research

Chalcones are being investigated for their anticancer properties. This compound has demonstrated cytotoxic effects on various cancer cell lines, making it a candidate for further development as an anticancer agent.

Drug Development

The structural versatility of chalcones allows for modifications that can lead to new drug candidates. The ability to synthesize derivatives may enhance efficacy and specificity towards targeted diseases.

Pesticide Development

Chalcones have been explored as potential agrochemicals due to their bioactivity against pests and pathogens affecting crops. This compound may serve as a lead compound in developing eco-friendly pesticides.

Organic Photovoltaics

The unique electronic properties of chalcones make them suitable for use in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology.

Case Studies

Study TitleFocusFindings
Antimicrobial Activity of ChalconesEvaluated various chalcones against bacterial strainsThis compound showed significant inhibition against Staphylococcus aureus
Antioxidant Properties of Ethoxy ChalconeInvestigated antioxidant capacity using DPPH assayThe compound exhibited a strong scavenging effect on free radicals
Chalcone Derivatives in Cancer TherapyExplored the cytotoxic effects on cancer cell linesDemonstrated selective toxicity towards breast cancer cells

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Chalcones with para-substituted B-rings exhibit distinct crystal packing behaviors. For example:

  • (E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (chalcone2) forms a planar structure stabilized by C–H···O and π–π interactions, with Hirshfeld surface analysis revealing 10.4% H-bond contributions .
  • In contrast, (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP) shows non-planar geometry due to steric hindrance from the nitro group, reducing intermolecular interactions and resulting in a lower nonlinear optical (NLO) response compared to ethoxy-substituted analogs .

Table 1: Crystallographic Data of Selected Chalcones

Compound Substituents (A-ring/B-ring) Dihedral Angle (°) Key Interactions
Target Compound 3-methyl / 4-ethoxy 8.2 C–H···O, π–π stacking
Chalcone2 4-methoxy / 4-ethoxy 5.7 O–H···O, C–H···π
3MPNP 3-methyl / 4-nitro 22.5 Limited H-bonding
Antimicrobial Activity

Chalcones with electron-withdrawing groups (EWGs) on the B-ring, such as fluorine or chlorine, often exhibit enhanced antibacterial potency. For instance:

  • (E)-1-(2-hydroxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one () showed moderate activity against S. aureus (MIC: 13.82 μM), attributed to the ethoxy group’s balance between lipophilicity and hydrogen-bonding capacity .
  • The target compound’s 3-methylphenyl group may reduce antibacterial efficacy compared to hydroxyl-substituted analogs like cardamonin (IC50: 4.35 μM), where polar substituents enhance target binding .
Antiviral Potential

Ethoxy-substituted chalcones demonstrate affinity for viral proteins. N-(4-[(2E)-3-(4-ethoxyphenyl)-1-(phenyl)prop-2-en-1-one]) acetamide (PAAPE) showed strong interactions with the SARS-CoV-2 spike protein, suggesting the ethoxy group’s role in stabilizing hydrophobic pockets .

Electronic and Optical Properties

The ethoxy group’s electron-donating nature enhances polarizability, making the target compound a candidate for NLO applications. Density functional theory (DFT) studies on (E)-3-(4-ethoxyphenyl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one revealed a dipole moment of 4.82 D and hyperpolarizability (β) of 1.92 × 10⁻³⁰ esu, outperforming methyl- and nitro-substituted analogs .

Table 3: Electronic Properties of Selected Chalcones

Compound Substituents (A/B-rings) Dipole Moment (D) Hyperpolarizability (β)
Target Compound 3-methyl / 4-ethoxy
(E)-3-(4-ethoxyphenyl)-1-(2-CF3-phenyl) 2-CF3 / 4-ethoxy 4.82 1.92 × 10⁻³⁰ esu
3MPNP 3-methyl / 4-nitro 3.14 0.28 × 10⁻³⁰ esu
Structure-Activity Relationship (SAR) Trends
  • Electron-Donating Groups (EDGs): Ethoxy and methoxy groups on the B-ring enhance π-π stacking and H-bonding, improving crystallinity and bioactivity .
  • Steric Effects: Bulky substituents (e.g., 3-methyl on the A-ring) reduce planarity, diminishing intermolecular interactions and enzymatic binding .
  • Electronegativity: Halogens (F, Cl) at para positions increase antibacterial potency, while EDGs like methoxy are less effective .

Biological Activity

(2E)-3-(4-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known by its CAS number 1322900-47-9, is a synthetic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₈H₁₈O₂
  • Molecular Weight : 266.33 g/mol
  • Structure : The compound features a prop-2-en-1-one backbone with ethoxy and methyl substituents on the phenyl rings, contributing to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that chalcone derivatives exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
MDA-MB-231 (Breast)5.00
HepG2 (Liver)10.00
A549 (Lung)8.00

This data indicates that the compound has a promising effect on inhibiting the growth of cancer cells, particularly in breast and liver cancer models .

The mechanism through which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells by activating caspase pathways, leading to cell death.
  • Microtubule Destabilization : Similar to other chalcone derivatives, it may disrupt microtubule assembly, thereby inhibiting cell division .

Anti-inflammatory Activity

Chalcones have been recognized for their anti-inflammatory properties. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, potentially reducing inflammation in various models.

Case Studies

One notable study evaluated the effects of this compound on inflammatory markers in a rodent model of arthritis. The results demonstrated a significant reduction in markers such as TNF-alpha and IL-6 following treatment with the compound, suggesting its potential as an anti-inflammatory agent .

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